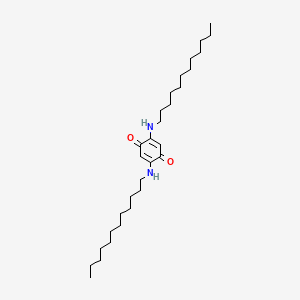
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is a complex organic compound with a unique structure that combines a morpholine ring with a chlorophenyl group and a cyclopentapyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- typically involves multiple steps. One common method starts with the preparation of the cyclopentapyrazole core, followed by the introduction of the p-chlorophenyl group through a substitution reaction. The final step involves the attachment of the morpholine ring via a thioacetyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Morpholine, 4-[(4-chlorophenyl)sulfonyl]-: This compound shares the morpholine and chlorophenyl groups but differs in the presence of a sulfonyl linkage instead of a thioacetyl group.
Thiazoles: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties
特性
CAS番号 |
21484-48-0 |
|---|---|
分子式 |
C18H20ClN3OS |
分子量 |
361.9 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C18H20ClN3OS/c19-13-4-6-14(7-5-13)22-17-3-1-2-15(17)16(20-22)12-18(24)21-8-10-23-11-9-21/h4-7H,1-3,8-12H2 |
InChIキー |
KJSVJCYNBUTMLM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N(N=C2CC(=S)N3CCOCC3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


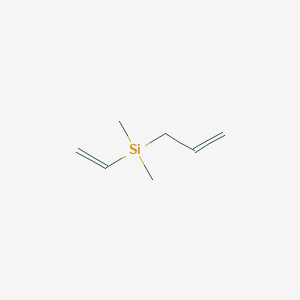
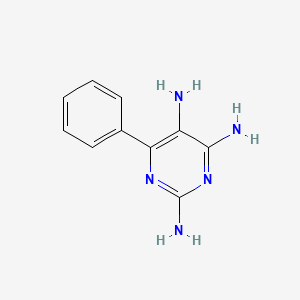

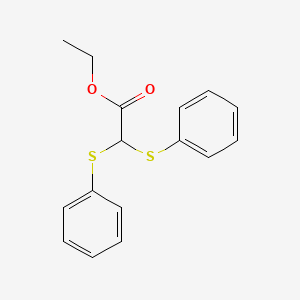
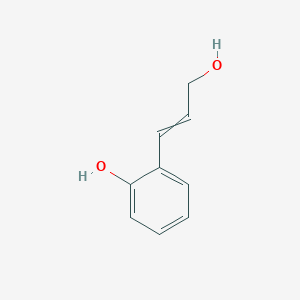
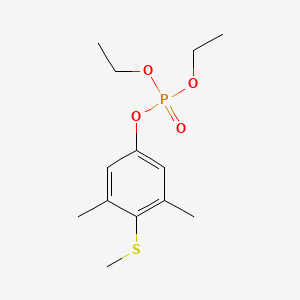




![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
